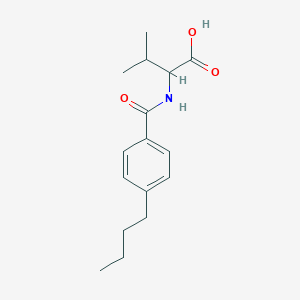
N-(4-butylbenzoyl)valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylbenzoyl)valine, also known as NBV, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of valine, an essential amino acid, and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-(4-butylbenzoyl)valine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. N-(4-butylbenzoyl)valine has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and are often overexpressed in cancer cells. In addition, N-(4-butylbenzoyl)valine has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-butylbenzoyl)valine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the modulation of gene expression. N-(4-butylbenzoyl)valine has also been found to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butylbenzoyl)valine for lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one limitation of N-(4-butylbenzoyl)valine is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on N-(4-butylbenzoyl)valine, including the development of more potent analogs and the investigation of its potential applications in other fields, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to fully understand the mechanisms of action of N-(4-butylbenzoyl)valine and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-butylbenzoyl)valine involves several steps, starting with the reaction of 4-butylbenzoyl chloride with valine methyl ester. This reaction produces 4-butylbenzoyl valine methyl ester, which is then hydrolyzed to yield N-(4-butylbenzoyl)valine. The final product is purified using column chromatography to obtain a high degree of purity.
Applications De Recherche Scientifique
N-(4-butylbenzoyl)valine has been studied extensively for its potential applications in the fields of cancer treatment, neuroprotection, and inflammation. Several studies have shown that N-(4-butylbenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-butylbenzoyl)valine has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, N-(4-butylbenzoyl)valine has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[(4-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-12-7-9-13(10-8-12)15(18)17-14(11(2)3)16(19)20/h7-11,14H,4-6H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWZKPMSZCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-(3-isoxazolylmethyl)-2-(1-piperidinyl)ethanamine](/img/structure/B6050992.png)
![N-[(1-hydroxycyclohexyl)methyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6051003.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)
![7-benzyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6051018.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)